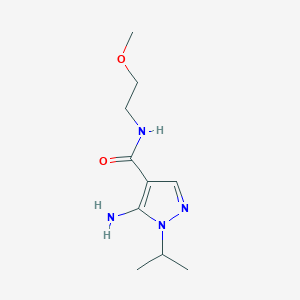
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
作用机制
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide activates AMPK by binding to the γ-subunit of the kinase. This results in conformational changes that allow the kinase to be phosphorylated and activated by upstream kinases. AMPK activation leads to the inhibition of anabolic processes such as protein synthesis and lipid synthesis, and the activation of catabolic processes such as glucose uptake and fatty acid oxidation. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells, increase fatty acid oxidation, and reduce lipid accumulation in the liver. Additionally, 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to improve mitochondrial function and reduce oxidative stress, which may have implications in treating age-related diseases.
实验室实验的优点和局限性
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for AMPK. Additionally, it has been shown to be specific for AMPK and does not activate other kinases. However, there are also limitations to using 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide in lab experiments. It is not a natural compound and may have off-target effects. Additionally, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide. One area of interest is in developing more potent and selective AMPK activators. Additionally, further studies are needed to investigate the long-term effects of 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide on metabolic function and its potential as a therapeutic agent for metabolic disorders and age-related diseases. Moreover, research is needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide and to identify potential drug targets for cancer therapy.
合成方法
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be synthesized using a multistep process. The starting material for the synthesis is 5-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to form the corresponding amide. The amide is further reacted with sodium hydride and methyl iodide to introduce the methoxyethyl group at the nitrogen atom. The final product is obtained after purification by column chromatography.
科学研究应用
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. Additionally, 5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been shown to improve mitochondrial function and reduce oxidative stress, which may have implications in treating age-related diseases.
属性
IUPAC Name |
5-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-9(11)8(6-13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYZOIUJZRLTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

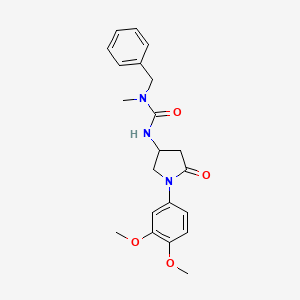

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)
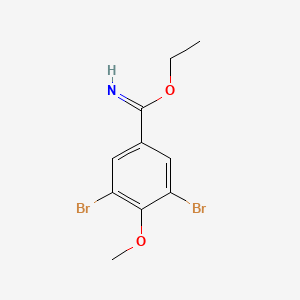
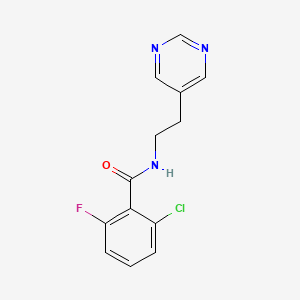
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
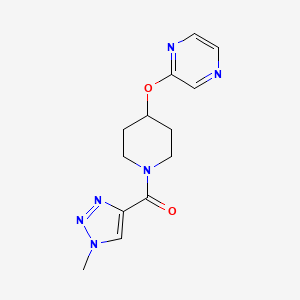
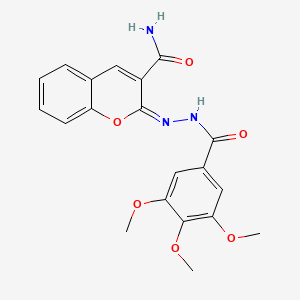
![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)
![methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988307.png)
![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)
![N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide](/img/structure/B2988313.png)